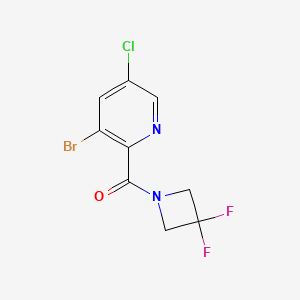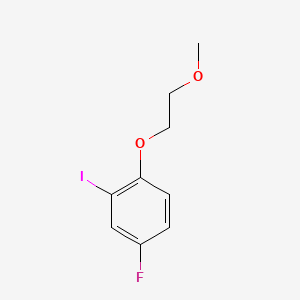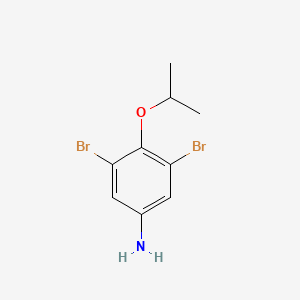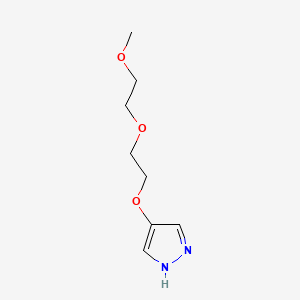
4-(2-(2-Methoxyethoxy)ethoxy)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Methoxyethoxy)ethoxy)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a 1H-pyrazole ring substituted with a 4-(2-(2-methoxyethoxy)ethoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Methoxyethoxy)ethoxy)-1H-pyrazole typically involves the reaction of a suitable pyrazole precursor with 2-(2-methoxyethoxy)ethanol under specific conditions. One common method includes:
Starting Material: A pyrazole derivative with a reactive site at the 4-position.
Reagent: 2-(2-Methoxyethoxy)ethanol.
Catalyst: Acidic or basic catalyst to facilitate the substitution reaction.
Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Methoxyethoxy)ethoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the ether linkages.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the ether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-(2-(2-Methoxyethoxy)ethoxy)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(2-Methoxyethoxy)ethoxy)-1H-pyrazole involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathways Involved: The exact pathways depend on the specific biological context but may include signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: Similar in structure but contains an acetic acid group instead of a pyrazole ring.
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: A precursor in the synthesis of the target compound, containing an alcohol group.
Uniqueness
4-(2-(2-Methoxyethoxy)ethoxy)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-11-2-3-12-4-5-13-8-6-9-10-7-8/h6-7H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZBKRZHDLDHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CNN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
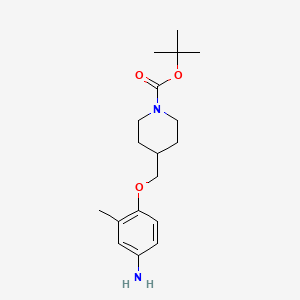
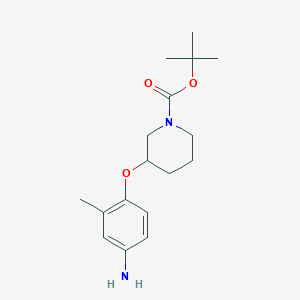
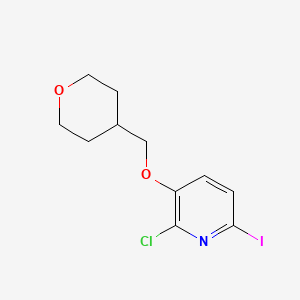
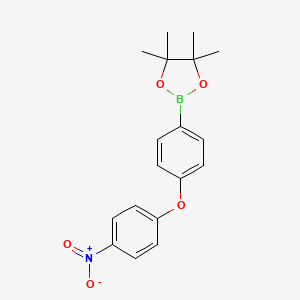
![2,5-Difluoro-3'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8197909.png)
![2,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8197910.png)

![5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B8197928.png)
![(4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8197936.png)
